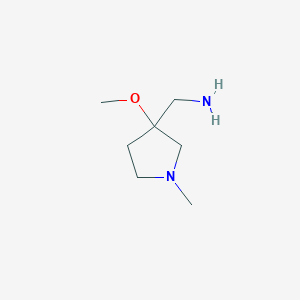
(3R,4S)-3-Fluoropiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-Fluoropiperidine-4-carboxylic acid is a chiral fluorinated piperidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Fluoropiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group is introduced at the 4-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(3R,4S)-3-Fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiols.
科学研究应用
(3R,4S)-3-Fluoropiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism by which (3R,4S)-3-Fluoropiperidine-4-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
相似化合物的比较
Similar Compounds
(3R,4S)-3-Chloropiperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3R,4S)-3-Bromopiperidine-4-carboxylic acid: Contains a bromine atom in place of fluorine.
(3R,4S)-3-Iodopiperidine-4-carboxylic acid: Iodine atom substitution.
Uniqueness
(3R,4S)-3-Fluoropiperidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
属性
分子式 |
C6H10FNO2 |
|---|---|
分子量 |
147.15 g/mol |
IUPAC 名称 |
(3R,4S)-3-fluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 |
InChI 键 |
DUBNMTMXCUHCPU-UHNVWZDZSA-N |
手性 SMILES |
C1CNC[C@@H]([C@@H]1C(=O)O)F |
规范 SMILES |
C1CNCC(C1C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)




![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)

![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)

